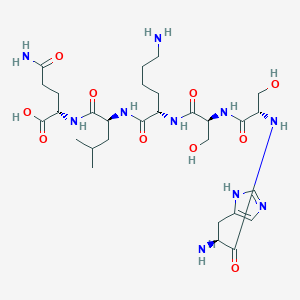
6-(1-Chloroprop-2-en-1-yl)-4-methylcyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Chloroprop-2-en-1-yl)-4-methylcyclohexa-2,4-dien-1-one is an organic compound with a unique structure that includes a chlorinated propene group attached to a methylcyclohexadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Chloroprop-2-en-1-yl)-4-methylcyclohexa-2,4-dien-1-one typically involves the chlorination of a suitable precursor, followed by cyclization and methylation reactions. One common method involves the reaction of 1-chloroprop-2-ene with a cyclohexadienone derivative under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and cyclization processes, utilizing advanced chemical reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Chloroprop-2-en-1-yl)-4-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
6-(1-Chloroprop-2-en-1-yl)-4-methylcyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism by which 6-(1-Chloroprop-2-en-1-yl)-4-methylcyclohexa-2,4-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets depend on the specific application and derivative used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(1-Chloroprop-2-en-1-yl)oxy]prop-1-ene
- 2-[(1-Chloroprop-2-en-1-yl)amino]acetic acid
Uniqueness
6-(1-Chloroprop-2-en-1-yl)-4-methylcyclohexa-2,4-dien-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a chlorinated propene group with a methylcyclohexadienone ring sets it apart from other similar compounds, providing unique opportunities for research and industrial use.
Propiedades
Número CAS |
578742-73-1 |
|---|---|
Fórmula molecular |
C10H11ClO |
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
6-(1-chloroprop-2-enyl)-4-methylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C10H11ClO/c1-3-9(11)8-6-7(2)4-5-10(8)12/h3-6,8-9H,1H2,2H3 |
Clave InChI |
IQDQNENAOXOPID-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(C(=O)C=C1)C(C=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


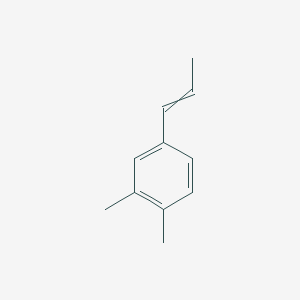
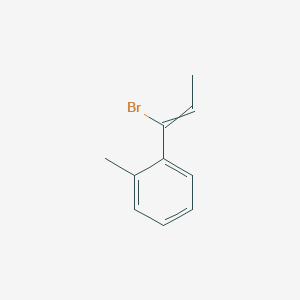
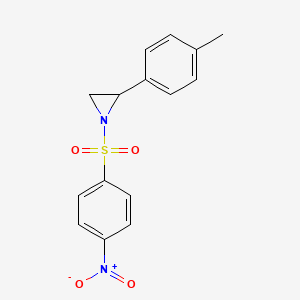
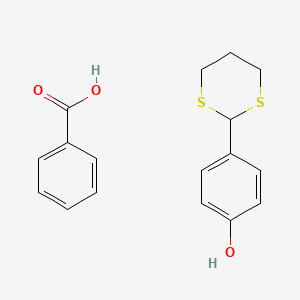
![1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12570711.png)
![1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine](/img/structure/B12570712.png)
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate](/img/structure/B12570718.png)
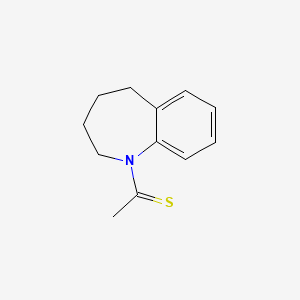
![2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12570751.png)
![Acetamide,N-(2-methoxyethyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12570759.png)
![3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12570765.png)

